molecular formula C10H9F3O2 B1421182 5-Methyl-2-(trifluoromethyl)phenylacetic acid CAS No. 1017778-27-6

5-Methyl-2-(trifluoromethyl)phenylacetic acid

Cat. No. B1421182
M. Wt: 218.17 g/mol
InChI Key: UMEQVNCETMDPES-UHFFFAOYSA-N
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Description

“5-Methyl-2-(trifluoromethyl)phenylacetic acid” is a chemical compound. It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .


Synthesis Analysis

The synthesis of “5-Methyl-2-(trifluoromethyl)phenylacetic acid” has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.


Molecular Structure Analysis

The molecular formula of “5-Methyl-2-(trifluoromethyl)phenylacetic acid” is C10H9F3O2 . The InChI code for this compound is 1S/C10H9F3O2/c1-6-2-3-8 (10 (11,12)13)7 (4-6)5-9 (14)15/h2-4H,5H2,1H3, (H,14,15) .


Chemical Reactions Analysis

The biological activities of trifluoromethylpyridine (TFMP) derivatives, which include “5-Methyl-2-(trifluoromethyl)phenylacetic acid”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methyl-2-(trifluoromethyl)phenylacetic acid” include a boiling point of 117-120 degrees Celsius . The compound is a solid crystal at ambient temperature .

Scientific Research Applications

Production and Biological Activity

  • Curvularia lunata, a fungus, produces phenylacetic acid derivatives, which lack antimicrobial and antioxidant activity, but a related compound, 4-epiradicinol, shows inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus (Varma et al., 2006).

Recovery and Extraction

  • Phenylacetic acid is crucial in the pharmaceutical industry, particularly for antibiotic production. Its recovery from dilute aqueous waste involves the use of tri-n-butyl phosphate in specific solvents. This study also explores the reactive extraction mechanism and stoichiometry (Wasewar et al., 2015).

Anti-Malarial Applications

  • A derivative with a phenylacetic acid substructure shows significant activity against the multi-drug resistant Plasmodium falciparum strain, indicating potential use in anti-malarial agents (Wiesner et al., 2003).

Structural and Spectral Studies

  • Investigations into the structure and spectral properties of related phenylacetic acid derivatives provide insights into their chemical behavior and potential applications in various biochemical and pharmaceutical contexts (Viveka et al., 2016).

Synthesis and Chemical Reactions

  • Studies on the synthesis and reactions of phenylacetic acid derivatives shed light on their potential utility in organic synthesis and the production of various chemical compounds (Wu et al., 2010).

Potential Applications in HIV Treatment

  • Chlorofullerene derivatives using phenylacetic acid show promising anti-HIV action, pointing to potential applications in the treatment or management of HIV (Troshina et al., 2007).

Chirality and Pharmaceutical Applications

  • Phenylacetylenes bearing an amino group show applications in determining the chirality of carboxylic acids, which is important in pharmaceutical synthesis and the development of novel medicinal compounds (Yashima et al., 1997).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[5-methyl-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)7(4-6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEQVNCETMDPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethyl)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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